molecular formula C8H9NS B2366975 4-methyl-6H,7H-thieno[3,2-c]pyridine CAS No. 30433-99-9

4-methyl-6H,7H-thieno[3,2-c]pyridine

Cat. No.: B2366975
CAS No.: 30433-99-9
M. Wt: 151.23
InChI Key: HBVBACFEOQYFLI-UHFFFAOYSA-N
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Description

4-methyl-6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C8H9NS and a molecular weight of 151.232 g/mol This compound features a fused ring system consisting of a thiophene ring and a pyridine ring, making it a member of the thienopyridine family

Preparation Methods

The synthesis of 4-methyl-6H,7H-thieno[3,2-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thienopyridine derivatives . Another approach involves the use of thiophene derivatives with isocyanates, followed by base-promoted cyclization . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-methyl-6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions can be carried out using halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-methyl-6H,7H-thieno[3,2-c]pyridine varies depending on its application. As an antitubulin agent, it inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death . As a P2X7 receptor antagonist, it blocks the activation of the P2X7 ion channel, thereby reducing the production of proinflammatory cytokines and mitigating neuroinflammation . The molecular targets and pathways involved in these mechanisms are specific to the biological context in which the compound is used.

Comparison with Similar Compounds

4-methyl-6H,7H-thieno[3,2-c]pyridine can be compared with other similar compounds, such as 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene . These compounds share a similar fused ring system but differ in their substituents and specific ring structures. The unique properties of this compound, such as its specific reactivity and biological activity, distinguish it from these related compounds. Other similar compounds include thioxopyrimidines and their condensed analogs, which also exhibit diverse biological activities .

Properties

IUPAC Name

4-methyl-6,7-dihydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c1-6-7-3-5-10-8(7)2-4-9-6/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVBACFEOQYFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=C1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In close analogy to the procedure described above, N-(2-Thiophen-2-yl-ethyl)-acetamide is reacted with phosphorus pentoxide to provide the title compound.
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Synthesis routes and methods II

Procedure details

In close analogy to the procedure described above, 2,2,2-Trifluoro-N-(2-thiophen-2-yl-ethyl)-acetamide is reacted with phosphorus pentoxide to provide the title compound.
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Yield
25%

Synthesis routes and methods III

Procedure details

To 5.70 g (0.0337 mol) of 2-acetylaminoethylthiophene (f-l) was added 157 ml of dry benzene; and while being refluxed, a mixture of 13.80 g (0.09 mol) of phosphorus oxychloride and 63 ml of dry benzene was added dropwise to the solution. After being refluxed for 2 hr., the mixture was cooled with ice, and the reaction solution was poured into 315 g of ice. Under ice-cooling, the mixture was adjusted to pH 10 or more with 48% aqueous NaOH, and the solution was extracted with ether. After being washed with saturated brine, the ether layer was dried over anhydrous sodium sulfate. The solvent was concentrated under reduced pressure to give 4.45 g (Yield : 87.3%) of the objective product, 4-methyl-6, 7-dihydrothieno[3, 2-c]pyridine (g-l) as dark red liquid.
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5.7 g
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157 mL
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13.8 g
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63 mL
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315 g
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